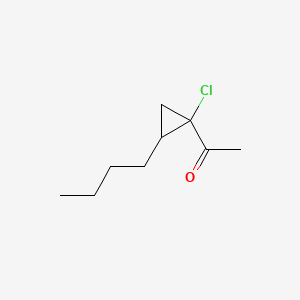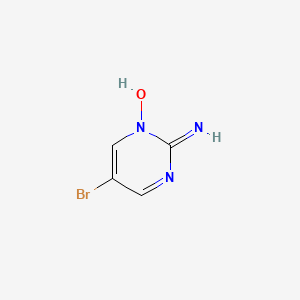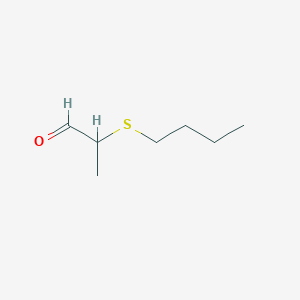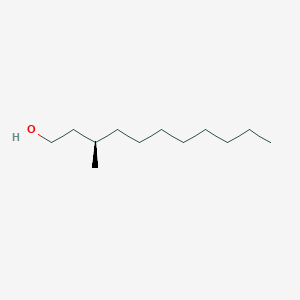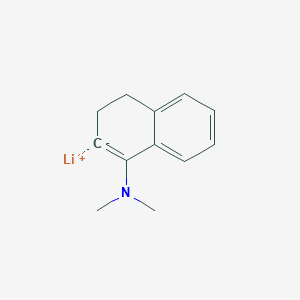
lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine is a compound that belongs to the class of organic lithium compounds It is characterized by the presence of a lithium atom bonded to an amine group, which is further substituted with N,N-dimethyl groups and a 3,4-dihydro-2H-naphthalen-2-id-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine typically involves the reaction of N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine with a lithium reagent. One common method is the reaction of the amine with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a dry solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the lithium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations. The product is typically purified by crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce more saturated amine compounds.
Scientific Research Applications
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of lithium compounds with biological molecules.
Medicine: Research into the potential therapeutic applications of lithium compounds includes their use in treating mood disorders and other neurological conditions.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. Lithium ions can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. The N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine moiety may also interact with specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine: This compound lacks the lithium atom but shares a similar core structure.
Lithium;N,N-dimethyl-2H-naphthalen-2-id-1-amine: Similar to the target compound but without the 3,4-dihydro modification.
Uniqueness
Lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine is unique due to the presence of both the lithium atom and the 3,4-dihydro modification. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85429-37-4 |
|---|---|
Molecular Formula |
C12H14LiN |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;N,N-dimethyl-3,4-dihydro-2H-naphthalen-2-id-1-amine |
InChI |
InChI=1S/C12H14N.Li/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8H,5,7H2,1-2H3;/q-1;+1 |
InChI Key |
QVZHKSQOLWDSAJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)C1=[C-]CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


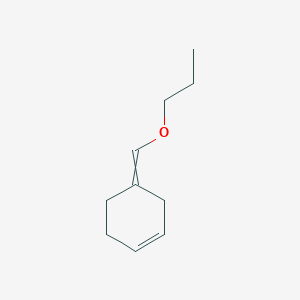
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)

![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
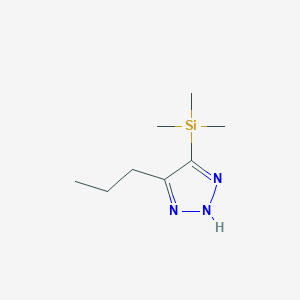
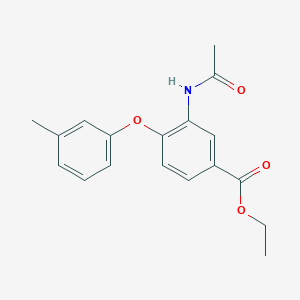

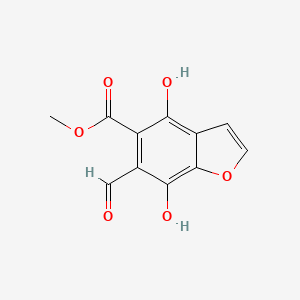
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
